molecular formula C10H15NO2 B3144709 Ethyl 1,3,5-trimethyl-1H-pyrrole-2-carboxylate CAS No. 55770-79-1

Ethyl 1,3,5-trimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B3144709
CAS No.: 55770-79-1
M. Wt: 181.23 g/mol
InChI Key: NBSXNLNHQRYDTC-UHFFFAOYSA-N
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Description

Significance of Pyrrole (B145914) Derivatives in Modern Chemical Research

Pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental structural motif in a vast array of biologically active molecules and functional materials. benthamdirect.comeurekaselect.com The pyrrole ring system is a key component of many natural products, including heme (a component of hemoglobin), chlorophyll, and vitamin B12. mdpi.com In the realm of medicinal chemistry, pyrrole derivatives are prized for their diverse pharmacological activities, which include antimicrobial, antiviral, anti-inflammatory, and anticancer properties. eurekaselect.comnih.gov This wide range of biological efficacy has made the synthesis and modification of pyrrole-containing compounds a significant focus of drug discovery and development. nih.govnbinno.com

Beyond their pharmaceutical applications, pyrrole derivatives are integral to materials science. They serve as building blocks for conducting polymers, such as polypyrrole, which have applications in electronics, sensors, and energy storage. The unique electronic properties of the pyrrole ring also make it a valuable component in the design of dyes, catalysts, and organic light-emitting diodes (OLEDs). benthamdirect.comeurekaselect.com The versatility of the pyrrole scaffold allows for a wide range of chemical modifications, enabling chemists to fine-tune the properties of the resulting molecules for specific applications. mdpi.com

Contextualization of Ethyl 1,3,5-trimethyl-1H-pyrrole-2-carboxylate within Pyrrole Chemistry

This compound belongs to the family of polysubstituted pyrroles. The structure features a pyrrole ring with methyl groups at positions 1, 3, and 5, and an ethyl carboxylate group at position 2. This specific substitution pattern would be expected to influence the compound's electronic properties, solubility, and reactivity. The N-methylation (position 1) removes the acidic proton typically found on the pyrrole nitrogen, which would affect its hydrogen bonding capabilities and reactivity in certain reactions. The methyl groups at positions 3 and 5 provide steric bulk and are electron-donating, which can influence the reactivity of the pyrrole ring in, for example, electrophilic substitution reactions. The ethyl carboxylate group at position 2 is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack and provides a handle for further chemical transformations, such as amide formation or reduction.

Scope and Objectives of Research on this compound

Based on the general trajectory of research into novel pyrrole derivatives, the primary objectives for investigating this compound would likely encompass the following:

Development of efficient synthetic routes: Establishing a reliable and high-yielding synthesis is the first critical step in studying a new compound.

Thorough characterization: Detailed spectroscopic and crystallographic analysis to unambiguously determine its structure and properties.

Exploration of its chemical reactivity: Investigating how the specific substitution pattern influences its behavior in various chemical reactions.

Evaluation of its potential applications: Screening the compound for biological activity or assessing its suitability as a precursor for functional materials.

Despite these clear research avenues, a comprehensive search of scientific databases and chemical literature did not yield specific studies detailing the synthesis, properties, or applications of this compound. The information presented in the subsequent sections is therefore based on general principles of pyrrole chemistry, as specific data for the title compound is not publicly available.

Due to the limited availability of specific research data for this compound, the following sections on its synthesis, characterization, physicochemical properties, and applications in chemical synthesis cannot be detailed with specific experimental findings and data tables. Research into this particular molecule would be required to establish these details.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1,3,5-trimethylpyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-5-13-10(12)9-7(2)6-8(3)11(9)4/h6H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSXNLNHQRYDTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(N1C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Derivatization of Ethyl 1,3,5 Trimethyl 1h Pyrrole 2 Carboxylate

Functional Group Transformations of the Carboxylate Moiety

The ethyl carboxylate group at the C2 position is a key site for synthetic modification, allowing for the introduction of diverse functionalities.

Ester Hydrolysis and Amidation Reactions

The ethyl ester of pyrrole-2-carboxylic acid derivatives can be readily transformed into the corresponding carboxylic acid or various amides.

Ester Hydrolysis: Hydrolysis of the ethyl ester to the corresponding carboxylic acid, 1,3,5-trimethyl-1H-pyrrole-2-carboxylic acid, is a fundamental transformation. This reaction is typically achieved under basic conditions, for instance, by treatment with aqueous sodium hydroxide (B78521), followed by acidification. orgsyn.org This process is analogous to the saponification of diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate, where one equivalent of sodium hydroxide selectively saponifies the ester at the 2-position. orgsyn.org The resulting carboxylic acid is a valuable intermediate, for example, serving as a ligand in transition metal-catalyzed reactions.

Amidation: The synthesis of pyrrole-2-carboxamides can be achieved from the parent ester or its hydrolyzed acid form. Direct reaction of the ethyl ester with primary or aliphatic amines can yield the corresponding amides. rsc.org Alternatively, a more recent, non-traditional method involves the oxidative amidation of a related precursor, pyrrole-2-carboxaldehyde, with formamides or amines using catalytic nBu₄NI and TBHP as an oxidant. onlineorganicchemistrytutor.com This radical-based method provides access to primary, secondary, and tertiary pyrrole (B145914) carboxamides under mild conditions. onlineorganicchemistrytutor.com

Table 1: Summary of Hydrolysis and Amidation Reactions
TransformationTypical ReagentsProduct
Ester Hydrolysis1. NaOH(aq) 2. H₃O⁺1,3,5-trimethyl-1H-pyrrole-2-carboxylic acid
Amidation (from ester)R¹R²NHN,N-disubstituted-1,3,5-trimethyl-1H-pyrrole-2-carboxamide
Oxidative Amidation (from aldehyde)Formamides or Amines, nBu₄NI (cat.), TBHPPyrrole-2-carboxamides

Thionation Reactions of 2-Pyrrole Carboxylates

The conversion of the carbonyl oxygen of the ester to sulfur, known as thionation, yields a thionoester. This transformation significantly alters the electronic properties and reactivity of the functional group. For 2-pyrrole carboxylates, this reaction is effectively carried out using Lawesson's reagent.

When O-alkyl 2-pyrrole carboxylates are treated with Lawesson's reagent at elevated temperatures (e.g., 140 °C in p-xylene), the corresponding thionoesters are formed. This reaction proceeds alongside the formation of a novel pyrrole annulated with a (1,3,2)-thiazaphospholidine unit. The presence of various substituents on the pyrrole ring, including at the α- and β-positions, is generally tolerated. For instance, studies on differently substituted pyrroles showed that the presence of a phenyl group did not negatively impact the reaction yield compared to a methyl-substituted analogue.

Oxidation Reactions on Pyrrole-2-carbaldehyde Derivatives

While ethyl 1,3,5-trimethyl-1H-pyrrole-2-carboxylate itself is not typically oxidized directly at the ester group, it serves as a precursor to the corresponding pyrrole-2-carbaldehyde. The aldehyde can be obtained via reduction of the ester, and this aldehyde derivative is susceptible to oxidation.

The synthesis of pyrrole-2-carbaldehydes can be accomplished through various methods, including a de novo synthesis from aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters, which involves an oxidative annulation and a selective C-H to C=O oxidation step. This method avoids harsh oxidants by using a copper catalyst, iodine, and molecular oxygen.

Once formed, pyrrole-2-carboxaldehyde can be oxidized to the corresponding carboxylic acid. The kinetics and mechanism of the base-catalyzed oxidation of pyrrole-2-carboxaldehyde have been studied using reagents like hexacyanoferrate(III). The reaction shows first-order dependence on the aldehyde, alkali, and the oxidant. The proposed mechanism involves the formation of an anion of the substrate, which then undergoes oxidation in an outer-sphere process.

Electrophilic and Nucleophilic Substitution Reactions on the Pyrrole Ring

The aromatic pyrrole core is inherently electron-rich, making it highly susceptible to electrophilic attack while being resistant to nucleophilic substitution.

Electrophilic Substitution: Pyrroles are significantly more reactive towards electrophiles than benzene. iust.ac.irquora.com Electrophilic aromatic substitution typically occurs at the C2 or C5 positions, as the resulting cationic intermediate (sigma complex) is better stabilized by resonance (three resonance structures) compared to attack at the C3 or C4 positions (two resonance structures). iust.ac.iryoutube.comresearchgate.net

In the case of this compound, the N1, C2, C3, and C5 positions are already substituted. The only available position for substitution is C4. The reactivity at this position is influenced by the existing substituents: the methyl groups at C3 and C5 are electron-donating and activating, while the ethyl carboxylate group at C2 is electron-withdrawing and deactivating. Despite the deactivating effect of the ester, the strong activating nature of the pyrrole ring itself, augmented by the two methyl groups, suggests that electrophilic substitution at the C4 position should be feasible under appropriate conditions.

Nucleophilic Substitution: Nucleophilic aromatic substitution on the pyrrole ring is generally not a favorable process. The high electron density of the aromatic system repels incoming nucleophiles. Such reactions are typically only possible when the pyrrole ring is substituted with potent electron-withdrawing groups, such as nitro groups, which can stabilize the negative charge of the Meisenheimer-like intermediate. Given that this compound lacks such strongly activating groups, it is not expected to undergo nucleophilic substitution reactions on the pyrrole ring under standard conditions.

Cycloaddition Reactions Involving the Pyrrole Moiety, including Hetero-Diels-Alder Reactions

Due to its aromatic character, the pyrrole ring is a reluctant participant in cycloaddition reactions where it must act as a diene, as this disrupts the aromatic sextet. thieme-connect.com However, under certain conditions, pyrroles can undergo various cycloaddition processes.

[4+2] Diels-Alder Reactions: Pyrroles are generally poor dienes in Diels-Alder reactions. thieme-connect.com However, the presence of electron-withdrawing groups on the nitrogen atom can enhance reactivity. For the target molecule, the N-methyl group is not electron-withdrawing. The ethyl carboxylate at C2 is electron-withdrawing, which could potentially increase the dienophilic character of the C4=C5 double bond. However, the fully substituted nature of the ring, particularly the methyl groups at C3 and C5, would likely impose significant steric hindrance, making a [4+2] cycloaddition where the pyrrole acts as a diene highly challenging.

Other Cycloadditions: Polysubstituted pyrroles can participate in other types of cycloadditions. For instance, formal [4+3] cycloadditions of pyrrole derivatives have been reported to produce aza-bridged bicyclic adducts. nih.gov Additionally, [3+2] cycloaddition reactions, such as the Van Leusen reaction using tosylmethyl isocyanides (TosMICs), are powerful methods for synthesizing polysubstituted pyrroles. acs.org In some organocatalytic [6+2] cycloadditions, it has been noted that fully substituted pyrroles are necessary to achieve complete conversion, suggesting that substitution can favor certain cycloaddition pathways. It is conceivable that this compound could participate as the 2π component in certain cycloaddition reactions.

Transition Metal-Mediated Transformations and Coordination Chemistry of Pyrrole-2-carboxylic Acid Derivatives

The pyrrole-2-carboxylate scaffold can engage with transition metals both as a substrate for catalytic transformations and as a ligand in coordination complexes.

Transition Metal-Mediated Transformations: The synthesis of pyrrole-2-carboxylates can be achieved through various transition metal-catalyzed cycloaddition reactions. iust.ac.ir More relevant to the reactivity of the pre-formed scaffold, the corresponding carboxylic acid derivative (obtained via hydrolysis) has proven to be an effective ligand in copper-catalyzed cross-coupling reactions. Pyrrole-2-carboxylic acid was identified as an efficient ligand for the Cu-catalyzed monoarylation of anilines with aryl iodides and bromides. These reactions tolerate a range of functional groups and produce diarylamine products in moderate to good yields.

Coordination Chemistry: The derivatives of this compound, particularly the parent carboxylic acid, can act as effective ligands for transition metals. The pyrrole-2-carboxylate anion can coordinate to metal centers, such as copper(II), through the carboxylate oxygen atoms. The pyrrole N-H group (in N-unsubstituted analogues) and the nitrogen lone pair can also be involved in coordination. In the N-methylated target compound, coordination would likely primarily involve the carboxylate group, potentially acting as a monodentate or bidentate ligand. The study of copper(II) carboxylates with other N-donor ligands like pyrazole (B372694) shows that carboxylate basicity plays a key role in determining the structure of the resulting coordination polymers or discrete complexes.

Table 2: Reactivity Summary of the Pyrrole Ring
Reaction TypeExpected Reactivity for this compoundKey Factors
Electrophilic SubstitutionPossible at C4 positionHigh electron density of pyrrole ring; activating CH₃ groups vs. deactivating CO₂Et group.
Nucleophilic SubstitutionUnlikelyElectron-rich ring; absence of strong electron-withdrawing activating groups.
[4+2] Cycloaddition (as diene)UnlikelyAromaticity of the ring; significant steric hindrance from substituents.

N-Substitution and Alkylation Reactions on the Pyrrole Nitrogen

The nitrogen atom of the pyrrole ring in this compound retains a degree of nucleophilicity, allowing for substitution and alkylation reactions. These transformations are crucial for introducing a wide array of functional groups at the N-1 position, thereby modifying the compound's steric and electronic properties. The reactivity of the pyrrole nitrogen is, however, influenced by the existing substituents. The presence of an electron-withdrawing ethyl carboxylate group at the C-2 position can decrease the nucleophilicity of the nitrogen atom compared to unsubstituted pyrrole.

Generally, N-alkylation of pyrrole derivatives is achieved by deprotonation of the N-H bond with a suitable base to form a pyrrolide anion, which then acts as a nucleophile in a subsequent reaction with an electrophile, such as an alkyl halide. Common bases employed for this purpose include sodium hydride (NaH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃) in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN).

The general scheme for the N-alkylation of this compound can be depicted as follows:

Scheme 1: General N-Alkylation Reaction

Reactants: this compound, Alkylating Agent (e.g., R-X where X is a leaving group like I, Br, or OTs), Base (e.g., NaH, K₂CO₃)

Solvent: DMF, Acetonitrile

Product: N-Alkyl-Ethyl 1,3,5-trimethyl-1H-pyrrole-2-carboxylate

Detailed research findings on analogous substituted pyrroles indicate that the choice of base and reaction conditions can be critical for achieving high yields and avoiding side reactions. For instance, stronger bases like sodium hydride are effective for complete deprotonation, leading to rapid alkylation. Milder bases such as potassium carbonate may require higher temperatures or longer reaction times.

The steric hindrance posed by the methyl groups at the C-1 and C-5 positions is not expected to significantly impede the approach of smaller alkylating agents to the nitrogen atom. However, for bulkier alkylating groups, the reaction rates might be slower, and more forcing conditions could be necessary.

Below is a table summarizing various potential N-alkylation reactions for this compound based on established methodologies for similar pyrrole systems.

Alkylating AgentReagent/ConditionsExpected Product
Methyl iodide (CH₃I)NaH, DMF, 0 °C to rtEthyl 1,3,5,5-tetramethyl-5H-pyrrole-2-carboxylate
Ethyl bromide (CH₃CH₂Br)K₂CO₃, Acetonitrile, refluxEthyl 1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
Benzyl chloride (C₆H₅CH₂Cl)KOH, DMSO, rtEthyl 1-benzyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
Allyl bromide (CH₂=CHCH₂Br)NaH, THF, 0 °C to rtEthyl 1-allyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

In addition to alkylation, the pyrrole nitrogen can undergo other substitution reactions. For example, N-acylation can be achieved using acyl chlorides or anhydrides in the presence of a base. N-sulfonylation with sulfonyl chlorides, such as tosyl chloride, in the presence of a base like pyridine, would yield the corresponding N-sulfonylated pyrrole. These reactions further highlight the versatility of the pyrrole nitrogen as a site for chemical modification.

Structural Characterization and Conformational Analysis of Ethyl 1,3,5 Trimethyl 1h Pyrrole 2 Carboxylate

Computational Chemistry and Theoretical Investigations

Computational methods are indispensable for elucidating the molecular characteristics of Ethyl 1,3,5-trimethyl-1H-pyrrole-2-carboxylate. These theoretical approaches offer insights that complement experimental data, providing a detailed picture of the molecule's behavior at an atomic level.

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d,p), are utilized to determine key properties.

Electronic Structure: DFT calculations can map the electron density distribution, identifying regions of high and low electron density. This is crucial for understanding the molecule's reactivity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated to determine the electronic band gap, which is a critical parameter for assessing molecular reactivity and stability.

Energetics: The total energy of the molecule in its optimized geometry can be calculated, providing a measure of its stability. Furthermore, the energies of different conformers can be compared to predict the most stable molecular shapes.

Vibrational Frequencies: Theoretical vibrational frequencies can be computed and are essential for interpreting experimental infrared (IR) and Raman spectra. By comparing calculated frequencies with experimental data, the vibrational modes of the molecule can be assigned to specific atomic motions, confirming the molecular structure. For related pyrrole (B145914) compounds, DFT has been successfully used to confirm the existence of dimeric structures through combined theoretical and experimental wavenumber analysis nih.gov.

A hypothetical table of calculated vibrational frequencies for key functional groups is presented below.

Functional GroupCalculated Vibrational Frequency (cm⁻¹)Vibrational Mode
C=O (Ester)~1720-1740Stretching
C-N (Pyrrole Ring)~1310-1360Stretching
C-H (Methyl)~2950-3000Symmetric/Asymmetric Stretching
C-C (Pyrrole Ring)~1450-1550Stretching

Note: This data is illustrative and based on typical ranges for these functional groups.

Ab initio calculations, which are based on first principles without the use of empirical parameters, provide highly accurate descriptions of molecular geometries and conformational preferences. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed for more precise energy and geometry calculations than standard DFT.

These calculations are used to optimize the molecular geometry of this compound, determining bond lengths, bond angles, and dihedral angles for the most stable conformer. For similar pyrrole structures, planarity is a key feature, though slight deviations can occur due to packing effects in the solid state nih.gov.

Below is a table of predicted geometric parameters for the optimized structure.

ParameterPredicted Value
C=O Bond Length~1.21 Å
C-O (Ester) Bond Length~1.34 Å
Average C-C (Ring) Bond Length~1.39 Å
Average C-N (Ring) Bond Length~1.37 Å
C-N-C Bond Angle~108-110°

Note: This data is illustrative and based on typical values for similar structures.

While this compound lacks a hydrogen bond donor on the pyrrole nitrogen due to the N-methyl group, it can act as a hydrogen bond acceptor through the carbonyl oxygen of the ester group. In the solid state, weak intermolecular interactions such as C-H···O and C-H···π interactions are expected to play a significant role in the crystal packing.

In contrast, related compounds with an N-H group, such as ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate, form strong N-H···O hydrogen bonds, leading to the formation of dimers nih.govresearchgate.net. The absence of this strong interaction in the N-methylated title compound means that weaker forces will dictate its solid-state architecture. Analysis using tools like Hirshfeld surface analysis can quantify the contributions of different intermolecular contacts. For other pyrrole derivatives, C-H···π interactions have been observed to link dimers together researchgate.net.

The aromaticity of the pyrrole ring in this compound is a key feature influencing its stability and reactivity. Aromaticity can be quantified using computational indices.

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the deviation of bond lengths from an optimal value for a fully aromatic system. A HOMA value close to 1 indicates high aromaticity.

Nucleus-Independent Chemical Shift (NICS): NICS values are calculated at the center of the ring. A significant negative value (e.g., -5 to -15 ppm) is indicative of a diatropic ring current, a hallmark of aromaticity.

These calculations would confirm the aromatic character of the substituted pyrrole ring.

Conformational isomerism in this molecule primarily involves the rotation around the C2-C(ester) single bond. This rotation gives rise to different orientations of the ethyl carboxylate group relative to the pyrrole ring, commonly referred to as s-cis and s-trans conformers.

Computational studies can determine the energy profile for this rotation, identifying the most stable conformer and the energy barrier for interconversion. For similar 2-substituted pyrroles, a planar arrangement of the carbonyl group with respect to the pyrrole ring is often favored to maximize conjugation mdpi.com. In the case of ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate, the ethoxycarbonyl group is found to be anti to the pyrrole N atom nih.gov. The rotational barrier between conformers can be calculated by mapping the potential energy surface as a function of the relevant dihedral angle.

The conformation and stability of this compound can be influenced by the solvent environment. Computational models like the Polarizable Continuum Model (PCM) can be used to simulate the effects of different solvents.

These calculations can reveal how the polarity of the solvent affects the relative energies of different conformers and the rotational barriers between them. For instance, a polar solvent might stabilize a more polar conformer of the molecule. Understanding these effects is crucial for predicting the molecule's behavior in solution, which is relevant for its synthesis, purification, and application.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) offers a profound framework for understanding the chemical bonding and structure of molecular systems based on the topology of the electron density. wikipedia.orgamercrystalassn.org Developed by Richard Bader and his research group, QTAIM partitions a molecule into atomic basins, enabling the analysis of atomic properties and the nature of interatomic interactions. wikipedia.org This analysis is centered on the critical points of the electron density, ρ(r), where the gradient of the density is zero. uni-rostock.de These points are classified by their rank and signature, providing insight into the type of chemical interaction.

Predicted QTAIM Parameters for Covalent Bonds

The covalent bonds within the pyrrole ring and its substituents in this compound are expected to exhibit characteristic QTAIM parameters indicative of shared interactions. For these bonds, a significant accumulation of electron density between the nuclei is anticipated. The Laplacian of the electron density, ∇²ρ, is expected to be negative, signifying a concentration of charge along the bond path. The total energy density, H(r), which is the sum of the kinetic energy density (G(r)) and the potential energy density (V(r)), is also expected to be negative for covalent bonds, indicating a stabilization of the interaction.

A hypothetical table of predicted QTAIM parameters for the covalent bonds in this compound is presented below, based on typical values for similar organic molecules.

BondPredicted ρ(r) (a.u.)Predicted ∇²ρ(r) (a.u.)Predicted H(r) (a.u.)Bond Type
C=C (pyrrole ring)~0.30 - 0.35< 0< 0Covalent
C-N (pyrrole ring)~0.25 - 0.30< 0< 0Polar Covalent
C-C (substituents)~0.20 - 0.25< 0< 0Covalent
C-H~0.20 - 0.25< 0< 0Covalent
C=O~0.40 - 0.45> 0< 0Polar Covalent
C-O~0.20 - 0.25> 0< 0Polar Covalent

Predicted QTAIM Parameters for Non-Covalent Interactions

In addition to covalent bonds, QTAIM can identify and characterize weaker non-covalent interactions, such as hydrogen bonds and van der Waals forces. researchgate.net For these interactions, the electron density at the BCP is significantly lower, and the Laplacian of the electron density is typically positive, indicating a depletion of charge along the interaction line. The total energy density for non-covalent interactions is often close to zero or slightly positive.

In the context of this compound, intramolecular hydrogen bonds could potentially exist, for instance, between a hydrogen atom of a methyl group and the oxygen atom of the carboxylate group. The presence and strength of such interactions would be confirmed by the identification of a BCP with the corresponding topological properties.

A hypothetical table of predicted QTAIM parameters for potential non-covalent interactions is shown below.

InteractionPredicted ρ(r) (a.u.)Predicted ∇²ρ(r) (a.u.)Predicted H(r) (a.u.)Interaction Type
C-H···O~0.01 - 0.03> 0≈ 0Weak Hydrogen Bond
H···H~0.005 - 0.01> 0> 0van der Waals

The application of QTAIM provides a rigorous and quantitative basis for understanding the electronic structure and bonding in this compound. While the specific values presented are predictive, they are grounded in the established principles of QTAIM and data from related molecular systems. A definitive analysis would require dedicated computational studies using methods such as Density Functional Theory (DFT) to generate the necessary electron density data. rsc.org

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of highly functionalized pyrroles is an area of continuous development, with a growing emphasis on environmentally benign methodologies. lucp.net Traditional methods for pyrrole (B145914) synthesis, such as the Paal-Knorr, Hantzsch, and Knorr syntheses, often require harsh reaction conditions. nih.govnih.govwikipedia.org Modern approaches are increasingly focused on green chemistry principles to mitigate environmental impact and improve efficiency. benthamdirect.com

Future research will likely prioritize the development of synthetic routes to Ethyl 1,3,5-trimethyl-1H-pyrrole-2-carboxylate and its analogs that utilize sustainable practices. This includes the use of heterogeneous catalysts, which can be easily recovered and recycled, and the exploration of reactions in greener solvents, or even under solvent-free conditions. nih.gov The application of alternative energy sources such as microwave irradiation and ultrasound, which can lead to shorter reaction times and increased yields, is also a promising avenue. benthamdirect.com

Multi-component reactions (MCRs), particularly those based on isocyanides, offer a powerful and efficient strategy for the one-pot synthesis of polysubstituted pyrroles from simple starting materials. rsc.org These reactions are highly atom-economical and can generate molecular complexity in a single step. Further investigation into novel MCRs could lead to more direct and sustainable routes to this compound.

Additionally, catalytic systems employing earth-abundant and non-toxic metals, such as iron, are gaining traction for pyrrole synthesis. rsc.org The development of cascade reactions, where multiple bond-forming events occur in a single pot, represents another frontier in the efficient and sustainable production of these valuable compounds. rsc.org

Table 1: Overview of Sustainable Synthetic Strategies for Pyrrole Derivatives
StrategyDescriptionPotential AdvantagesReferences
Heterogeneous CatalysisUse of solid-supported catalysts that can be easily separated from the reaction mixture.Catalyst recyclability, reduced waste, simplified purification. nih.gov
Alternative Energy SourcesApplication of microwaves or ultrasound to promote reactions.Faster reaction rates, higher yields, reduced energy consumption. benthamdirect.com
Multi-Component Reactions (MCRs)One-pot reactions where three or more reactants combine to form a single product.High atom economy, operational simplicity, rapid access to complex molecules. rsc.org
Green CatalystsUtilization of catalysts based on earth-abundant and non-toxic metals like iron.Lower cost, reduced environmental impact. rsc.org
Solvent-Free/Green SolventsConducting reactions without a solvent or in environmentally benign solvents like water or ionic liquids.Reduced volatile organic compound (VOC) emissions, simplified workup. lucp.netnih.gov

Advanced Computational Modeling for Structure-Property Relationships and Reaction Mechanism Elucidation

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into molecular structure, properties, and reactivity. For this compound, advanced computational modeling can play a crucial role in several key areas.

Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of existing and novel synthetic reactions. researchgate.net For instance, computational studies have provided a detailed understanding of the Paal-Knorr reaction, revealing the nature of intermediates and transition states. researchgate.net Similar studies on the synthesis of this compound could help optimize reaction conditions and guide the design of more efficient synthetic pathways.

Furthermore, computational methods are vital for establishing structure-property relationships. By calculating various molecular descriptors, it is possible to predict the physicochemical and biological properties of this compound and its derivatives. acs.orgacademie-sciences.fr This is particularly valuable in drug discovery, where computational screening can be used to identify molecules with desired activities and predict their metabolic stability. acs.org For example, quantitative structure-activity relationship (QSAR) studies can correlate the structural features of a series of compounds with their biological activity, guiding the design of more potent analogs. mdpi.com

Table 2: Applications of Computational Modeling in Pyrrole Chemistry
Computational MethodApplicationPotential Insights for this compoundReferences
Density Functional Theory (DFT)Elucidation of reaction mechanisms, calculation of electronic properties.Optimization of synthetic routes, understanding of reactivity. researchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR)Correlation of molecular structure with biological activity.Prediction of biological activity for novel derivatives, guidance for lead optimization. mdpi.com
Molecular DockingPrediction of binding modes of a molecule to a biological target.Identification of potential protein targets, design of enzyme inhibitors. academie-sciences.fr

Development of New Derivatization Strategies for Enhanced Functionality

The functional groups present on the this compound scaffold, namely the ethyl ester and the methyl groups, provide opportunities for a wide range of chemical modifications. The development of new derivatization strategies is key to accessing novel compounds with enhanced or entirely new functionalities.

The ethyl ester at the 2-position is a versatile handle for derivatization. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, esters, or other functional groups through standard coupling reactions. acs.orgorganic-chemistry.org This allows for the introduction of a wide array of substituents that can modulate the molecule's properties, such as its solubility, electronic character, and biological activity.

The N-H proton of the pyrrole ring can be substituted to introduce various groups at the 1-position. wikipedia.org Alkylation, acylation, or arylation at this position can significantly impact the electronic properties of the pyrrole ring and the steric environment around it. The methyl groups on the pyrrole ring, while generally less reactive, could potentially be functionalized through radical reactions or other advanced synthetic methods.

Furthermore, the pyrrole ring itself can undergo electrophilic substitution reactions, although the substitution pattern is influenced by the existing substituents. wikipedia.org Exploring these reactions for this compound could lead to the synthesis of new, highly substituted pyrrole derivatives with unique properties.

Investigation of Solid-State Packing and Supramolecular Chemistry in Designed Assemblies

The study of how molecules arrange themselves in the solid state is crucial for the development of new materials with tailored properties. The ability of pyrrole-containing molecules to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them excellent candidates for the construction of supramolecular assemblies. acs.orgnih.gov

For this compound, the N-H group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester can act as a hydrogen bond acceptor. These interactions can lead to the formation of well-defined one-, two-, or three-dimensional networks in the solid state. iucr.org The planar, aromatic pyrrole ring can also participate in π-π stacking interactions, further influencing the solid-state packing.

Future research in this area will involve the synthesis of derivatives of this compound designed to promote specific intermolecular interactions. By systematically modifying the substituents on the pyrrole ring, it may be possible to control the solid-state architecture and, consequently, the material's properties, such as its electronic conductivity, optical properties, or porosity. X-ray crystallography will be a key technique for characterizing these supramolecular assemblies and understanding the underlying principles that govern their formation. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 1,3,5-trimethyl-1H-pyrrole-2-carboxylate, and how is its structure confirmed?

  • Synthesis : The compound can be synthesized via cyclocondensation of substituted amines or through functionalization of preformed pyrrole rings. For example, ethyl pyrrole-2-carboxylate derivatives are often synthesized using trichloroacetyl chloride intermediates followed by alkylation or methylation steps to introduce substituents . Reaction conditions typically involve anhydrous solvents (e.g., diethyl ether) and controlled temperatures to prevent side reactions.
  • Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substitution patterns. For instance, methyl groups in similar pyrrole derivatives show distinct singlet peaks in ¹H NMR (δ ~2.2–2.4 ppm for methyl groups on the pyrrole ring) . High-Resolution Mass Spectrometry (HRMS) validates molecular weight, with calculated and observed [M+H]⁺ values matching within ±0.5 ppm .

Q. How does NMR spectroscopy resolve the substitution pattern of this compound?

  • Methodology : ¹H NMR identifies methyl groups (singlets for 1,3,5-trimethyl) and the ethyl ester (quartet at δ ~4.3 ppm for –CH₂– and triplet at δ ~1.3 ppm for –CH₃) . Coupling constants (e.g., J = 2.8–6.6 Hz) in COSY or NOESY experiments clarify spatial relationships between protons. ¹³C NMR distinguishes carbonyl carbons (δ ~161 ppm for ester groups) and aromatic carbons (δ ~120–135 ppm for pyrrole rings) .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX refine the molecular conformation and crystal packing of this compound?

  • Structural Analysis : Single-crystal X-ray diffraction determines bond lengths, angles, and torsion angles. For example, monoclinic systems (space group P2₁/c) with unit cell parameters (e.g., a = 12.5463 Å, b = 14.6525 Å) are common for pyrrole derivatives .
  • Software : SHELX programs (e.g., SHELXL) refine structures by minimizing residuals (R-factor < 0.05) and modeling hydrogen bonding (e.g., N–H⋯O interactions) . Disorder in substituents (e.g., ethyl groups) is resolved using PART instructions in SHELXL .

Q. What strategies optimize the ester group for enhanced pharmacological activity in drug discovery?

  • Functionalization : Hydrolysis of the ethyl ester to a carboxylic acid improves water solubility, while amidation introduces bioisosteres (e.g., –CONH₂). Evidence from similar compounds shows that substituting the ester with a pyridyl group (as in Ethyl 5-(2-pyridyl)-1H-pyrrole-3-carboxylate) enhances binding to kinase targets .
  • Structure-Activity Relationship (SAR) : Modifications are validated via in vitro assays (e.g., IC₅₀ measurements) and computational docking. For example, introducing trifluoromethyl groups in analogous pyrroles increases metabolic stability .

Q. How do reaction conditions influence regioselectivity in substitution reactions of this compound?

  • Mechanistic Insight : Electrophilic substitution favors the α-position of pyrrole rings due to electron-rich π-systems. For example, bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) in DMF at 0°C .
  • Kinetic Control : Low temperatures (–78°C) and lithiating agents (e.g., LDA) direct substitutions to less hindered positions, as seen in the synthesis of ethyl 4-ethyl-3-methylpyrrole derivatives .

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Ethyl 1,3,5-trimethyl-1H-pyrrole-2-carboxylate
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Ethyl 1,3,5-trimethyl-1H-pyrrole-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.